4-fluoro-3-nitro-1H-1,2,4-triazol-5-one
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Overview
Description
4-Fluoro-3-nitro-1H-1,2,4-triazol-5-one is a heterocyclic compound containing a triazole ring substituted with a fluorine atom and a nitro group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both electron-withdrawing groups (fluorine and nitro) on the triazole ring imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-nitro-1H-1,2,4-triazol-5-one typically involves the nitration of 4-fluoro-1H-1,2,4-triazol-5-one. The nitration reaction is carried out using concentrated nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the triazole ring . The reaction conditions, such as temperature and concentration of nitric acid, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-nitro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products Formed
Reduction: 4-Fluoro-3-amino-1H-1,2,4-triazol-5-one.
Substitution: Various substituted triazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of the triazole ring.
Scientific Research Applications
4-Fluoro-3-nitro-1H-1,2,4-triazol-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-fluoro-3-nitro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a promising candidate for further research .
Comparison with Similar Compounds
4-Fluoro-3-nitro-1H-1,2,4-triazol-5-one can be compared with other similar compounds, such as:
3-Nitro-1,2,4-triazol-5-one: Similar structure but lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-Fluoro-1,2,4-triazol-5-one: Lacks the nitro group, leading to different biological activities and applications.
5-Nitro-1,2,4-triazol-3-one: Another nitro-substituted triazole with different substitution patterns and properties.
The presence of both fluorine and nitro groups in this compound makes it unique and imparts specific chemical and biological properties that are not observed in its analogs .
Properties
Molecular Formula |
C2HFN4O3 |
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Molecular Weight |
148.05 g/mol |
IUPAC Name |
4-fluoro-3-nitro-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C2HFN4O3/c3-6-1(7(9)10)4-5-2(6)8/h(H,5,8) |
InChI Key |
BUNYLVFSCVENHD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)NN=C(N1F)[N+](=O)[O-] |
Origin of Product |
United States |
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